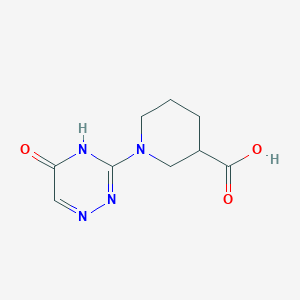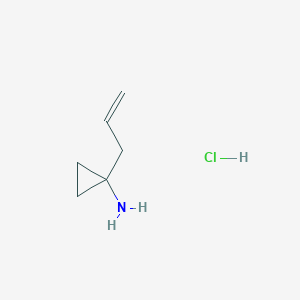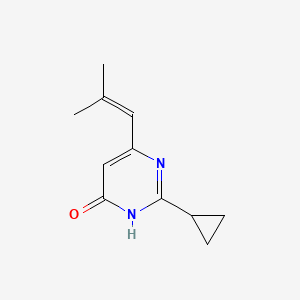
1-(4-Azidobutoxy)-4-bromobenzene
Vue d'ensemble
Description
1-(4-Azidobutoxy)-4-bromobenzene is an organic compound that belongs to the family of azides. Azides are known for their high reactivity, particularly in click chemistry, where they are used to form triazoles through cycloaddition reactions. This compound features a bromobenzene ring substituted with an azidobutoxy group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Azidobutoxy)-4-bromobenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of 4-bromophenol with 4-azidobutyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to ensure safety and efficiency, given the potentially explosive nature of azides. The use of automated systems can help control reaction parameters precisely, reducing the risk of side reactions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Azidobutoxy)-4-bromobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Potassium carbonate in DMF, elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Various substituted benzene derivatives.
Cycloaddition: 1,2,3-triazoles.
Reduction: 1-(4-Aminobutoxy)-4-bromobenzene.
Applications De Recherche Scientifique
1-(4-Azidobutoxy)-4-bromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 1-(4-Azidobutoxy)-4-bromobenzene primarily involves its azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is highly regioselective and efficient, making it valuable in various synthetic applications. The bromine atom can also participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Azidobutoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of bromine.
1-(4-Azidobutoxy)-4-fluorobenzene: Similar structure but with a fluorine atom instead of bromine.
1-(4-Azidobutoxy)-4-iodobenzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(4-Azidobutoxy)-4-bromobenzene is unique due to the presence of both an azide group and a bromine atom, which allows it to participate in a wide range of chemical reactions. The bromine atom provides a good leaving group for substitution reactions, while the azide group is highly reactive in cycloaddition reactions. This combination makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-(4-azidobutoxy)-4-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c11-9-3-5-10(6-4-9)15-8-2-1-7-13-14-12/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOONNJJVBPNCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCN=[N+]=[N-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole](/img/structure/B1487192.png)

![2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487194.png)





![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487202.png)

